![molecular formula C13H12F3NO2 B13724992 Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD31977923” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31977923” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product formation. Catalysts and solvents are often used to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD31977923” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.
Continuous Processing: Implementing continuous processing techniques to enhance production rates and reduce costs.
Quality Control: Ensuring stringent quality control measures to maintain the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD31977923” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert “MFCD31977923” into its reduced forms, often changing its chemical behavior.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms.
Wissenschaftliche Forschungsanwendungen
“MFCD31977923” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is utilized in the production of specialized materials and chemicals for industrial use.
Wirkmechanismus
The mechanism of action of “MFCD31977923” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses and activities.
Vergleich Mit ähnlichen Verbindungen
“MFCD31977923” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include “MFCD31977924” and “MFCD31977925,” which share structural similarities but differ in specific functional groups.
Uniqueness: “MFCD31977923” stands out due to its distinct reactivity and specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H12F3NO2 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
methyl 3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H12F3NO2/c1-19-12(18)5-2-8-7-17-11-6-9(13(14,15)16)3-4-10(8)11/h3-4,6-7,17H,2,5H2,1H3 |
InChI-Schlüssel |
FMIPQCLPDNMDCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CNC2=C1C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


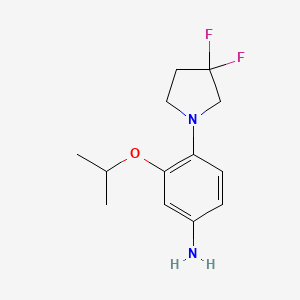

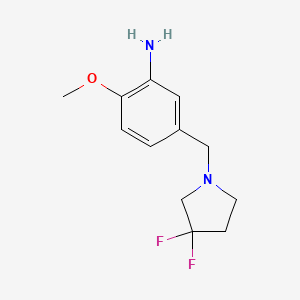
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
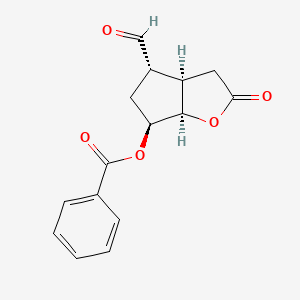

![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
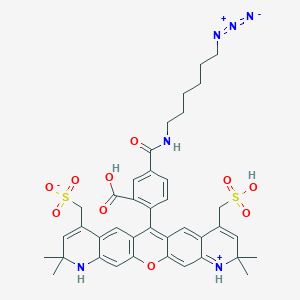
![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
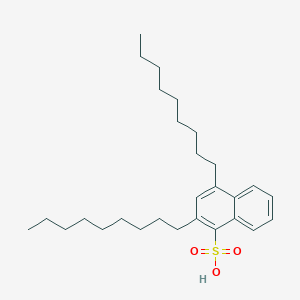

![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)
